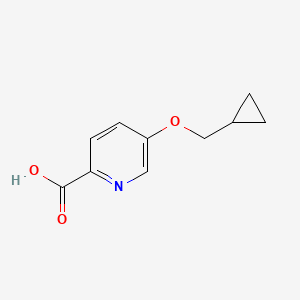

5-(环丙基甲氧基)吡啶-2-甲酸

描述

“5-(Cyclopropylmethoxy)picolinic acid” is a compound with the molecular formula C10H11NO3. It is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .

Molecular Structure Analysis

The molecular structure of “5-(Cyclopropylmethoxy)picolinic acid” is similar to that of picolinic acid, with an additional cyclopropylmethoxy group attached. The structure of a related compound, 5-Methoxypicolinic acid, has been reported with a molecular formula of C7H7NO3 and an average mass of 153.135 Da .科学研究应用

1. 对一氧化氮合酶 mRNA 表达的影响

Melillo 等人 (1994) 的研究探讨了吡啶-2-甲酸(L-色氨酸的分解代谢物)对小鼠巨噬细胞中一氧化氮合酶 (NOS) mRNA 表达的影响。他们发现,吡啶-2-甲酸与干扰素-γ 结合时,可以显着增强 NOS mRNA 表达。这表明精氨酸和色氨酸代谢途径与活性氮中间体的生成之间存在联系 (Melillo 等人,1994)。

2. 在微生物降解吡啶-2-甲酸中的作用

邱等人 (2019) 发现了一个基因簇,负责 Alcaligenes faecalis JQ135 中吡啶-2-甲酸的降解。这项研究提供了对环境毒性吡啶衍生物的微生物代谢的见解,并增强了对细菌中吡啶-2-甲酸分解代谢的理解 (邱等人,2019)。

3. 衍生物的合成和表征

Demirci 等人 (2008) 进行了一项研究,使用吡啶-2-甲酸合成 Vertilecanin A 的衍生物。这项研究提供了对涉及吡啶-2-甲酸的化学合成过程及其在有机化学中潜在应用的见解 (Demirci 等人,2008)。

4. 抗癌应用

刘等人 (2011) 研究了涉及吡啶甲酸盐的有机铱配合物的抗癌特性。该研究揭示了这些配合物对人卵巢癌细胞的细胞毒性,突出了吡啶-2-甲酸衍生物在癌症治疗中的潜在治疗应用 (刘等人,2011)。

5. 基于吡啶-2-甲酸配体的配位化学

Comba 等人 (2016) 探索了六齿吡啶-2-甲酸基配体与各种金属离子的配位化学。这项研究对于理解吡啶-2-甲酸衍生物在无机化学中的相互作用及其潜在应用具有重要意义 (Comba 等人,2016)。

作用机制

Target of Action

The primary target of the compound 5-(Cyclopropylmethoxy)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging .

Mode of Action

5-(Cyclopropylmethoxy)picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the functions of ZFPs, which are crucial for viral replication and packaging .

Biochemical Pathways

The compound 5-(Cyclopropylmethoxy)picolinic acid affects the kynurenine pathway . This pathway is involved in the metabolism of the amino acid tryptophan . The compound’s action on this pathway leads to its role as an anti-infective and immunomodulator .

Result of Action

The molecular and cellular effects of the action of 5-(Cyclopropylmethoxy)picolinic acid include the inhibition of enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . These effects contribute to its broad-spectrum antiviral activity against enveloped viruses .

属性

IUPAC Name |

5-(cyclopropylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)9-4-3-8(5-11-9)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGZKTIVCZJNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopropylmethoxy)picolinic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2431005.png)

![2-Bromo-6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2431009.png)

![N-(2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2431014.png)

![ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2431018.png)

![(S)-3-(7,8-dimethoxy-1,3-dioxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)propanoic acid](/img/structure/B2431021.png)

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2431026.png)